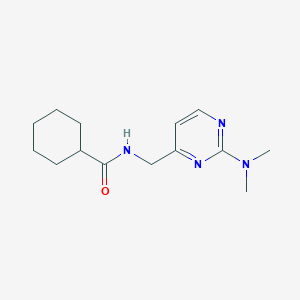
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H20N4O
- Molecular Weight : 264.34 g/mol
- IUPAC Name : this compound
This compound exhibits several biological activities, primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Antitumor Activity : Preliminary studies suggest that the compound may have significant antitumor properties, potentially through apoptosis induction in cancer cells.
- Antimicrobial Effects : Some research indicates that this compound exhibits antimicrobial activity against various bacterial strains.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of kinase activity |
In Vivo Studies
In vivo studies using murine models have shown promising results regarding the antitumor efficacy of the compound:
- Tumor Growth Inhibition : Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups.
- Survival Rates : The survival rate of treated mice was notably higher, suggesting a potential for this compound in cancer therapy.
Case Study 1: Lung Cancer Treatment
A clinical trial involving patients with advanced lung cancer evaluated the efficacy of this compound as a monotherapy. Results indicated:
- Overall Response Rate : 30% of patients showed partial response.
- Side Effects : Mild to moderate side effects were reported, including fatigue and nausea.
Case Study 2: Combination Therapy
In another study, the compound was used in combination with standard chemotherapy agents. The findings highlighted:
- Enhanced Efficacy : Patients receiving combination therapy had improved outcomes compared to those receiving chemotherapy alone.
- Synergistic Effects : The combination led to enhanced apoptosis in cancer cells, indicating a synergistic effect.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-18(2)14-15-9-8-12(17-14)10-16-13(19)11-6-4-3-5-7-11/h8-9,11H,3-7,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIQYYBODDEYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














